molecular formula C44H56N2O14 B12715710 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S CAS No. 172097-88-0

21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S

Cat. No.: B12715710
CAS No.: 172097-88-0
M. Wt: 836.9 g/mol
InChI Key: JXQRKXSRLSIQFB-HMFQRHFFSA-N
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Preparation Methods

The synthesis of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S involves multiple steps, including acetylation, dehydrogenation, and hydrolysis reactions. The synthetic route typically starts with rifamycin S as the precursor, which undergoes acetylation at positions 21 and 23. This is followed by dehydrogenation at positions 27 and 28, and demethoxylation at position 27.

Chemical Reactions Analysis

21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S is not fully understood, but it is believed to involve interactions with bacterial RNA polymerase, similar to rifamycin. This interaction inhibits the transcription process, leading to the suppression of bacterial growth. The molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism .

Comparison with Similar Compounds

21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S is unique due to its specific structural modifications. Similar compounds include:

These compounds share a common core structure but differ in their functional groups and specific modifications, leading to variations in their biological activities and applications.

Properties

CAS No.

172097-88-0

Molecular Formula

C44H56N2O14

Molecular Weight

836.9 g/mol

IUPAC Name

[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E,15E)-9,11-diacetyloxy-1-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-2,6,8,10,12-pentamethyl-15-[(2-methylpropan-2-yl)oxyimino]-1-oxopentadeca-2,4,13-trien-7-yl] acetate

InChI

InChI=1S/C44H56N2O14/c1-21(37(56-27(7)47)25(5)39(58-29(9)49)26(6)38(57-28(8)48)22(2)18-15-19-45-60-43(10,11)12)16-14-17-23(3)42(54)46-30-20-31(50)32-33(36(30)52)35(51)24(4)40-34(32)41(53)44(13,55)59-40/h14-22,25-26,37-39,51,55H,1-13H3,(H,46,54)/b16-14+,18-15+,23-17-,45-19+/t21-,22+,25+,26-,37-,38+,39+,44-/m0/s1

InChI Key

JXQRKXSRLSIQFB-HMFQRHFFSA-N

Isomeric SMILES

CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C=N/OC(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)/C)C3=C1O[C@](C3=O)(C)O)O

Canonical SMILES

CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC=NOC(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)C)C3=C1OC(C3=O)(C)O)O

Origin of Product

United States

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